molecular formula C13H11N3O5 B2463840 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941980-40-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2463840
CAS No.: 941980-40-1
M. Wt: 289.247
InChI Key: QVYQUPORSOLGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a benzo[d][1,3]dioxole moiety, an isoxazole ring, and an oxalamide linkage, which together contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the isoxazole ring: This step often involves the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound to form the isoxazole ring.

    Coupling of the benzo[d][1,3]dioxole and isoxazole moieties: This can be done using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(isoxazol-3-yl)oxalamide can be compared with other compounds that contain similar structural motifs, such as:

    Benzo[d][1,3]dioxole derivatives: Known for their biological activities, including anticancer and antimicrobial properties.

    Isoxazole derivatives: Studied for their anti-inflammatory and analgesic effects.

    Oxalamide derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.

The uniqueness of this compound lies in the combination of these three structural motifs, which may confer synergistic effects and enhance its overall biological activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c17-12(13(18)15-11-3-4-21-16-11)14-6-8-1-2-9-10(5-8)20-7-19-9/h1-5H,6-7H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYQUPORSOLGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.